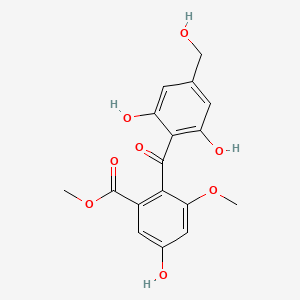
Hydroxysulochrin
描述
Hydroxysulochrin: is a fungal metabolite and plant growth regulator that has been found in the fungus Aureobasidium . It is known for its ability to inhibit tea pollen tube growth, making it a compound of interest in agricultural and biological research . The chemical structure of this compound includes a benzophenone skeleton, which contributes to its biological activity .
作用机制
生化分析
Cellular Effects
Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
合成路线和反应条件: 羟基苏洛克林可以从Aureobasidium sp. 的培养滤液中分离出来。 在麦芽提取物培养基上生长 。 真菌在24°C下静置培养35天。 然后将培养滤液调节至pH 2.0,并用乙酸乙酯(EtOAc)萃取。 EtOAc提取物通过硅胶柱色谱分离,并通过制备薄层色谱(TLC)进一步分离。 最终通过重结晶纯化 .
工业生产方法: 目前,尚未有专门记载羟基苏洛克林的大规模工业生产方法。 它的生产主要限于从真菌培养物中进行实验室规模的分离 .
化学反应分析
反应类型: 羟基苏洛克林会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾(KMnO₄)或过氧化氢(H₂O₂)。
还原: 通常采用还原剂,如硼氢化钠(NaBH₄)或氢化铝锂(LiAlH₄)。
主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生醇 .
科学研究应用
羟基苏洛克林具有多种科学研究应用:
植物生长调节: 它在 100 mg/L 的浓度下抑制茶花粉管生长 41%,使其在农业研究中用于控制植物繁殖.
生物学研究: 它对茶花粉管的选择性作用,而不会影响生菜幼苗根系的生长,使其成为研究植物生长机制的宝贵工具.
药物研究:
相似化合物的比较
羟基苏洛克林可以与其他类似化合物进行比较,如苏洛克林、脱氧环钯酸和氯异苏洛克林 .
苏洛克林: 羟基苏洛克林和苏洛克林都是从 sp. 中分离出来的。
属性
IUPAC Name |
methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOMOWYVKWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?
A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]
Q2: What is the significance of isolating this compound from a marine-derived fungus?
A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

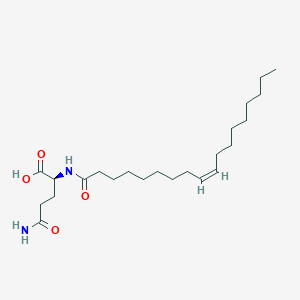

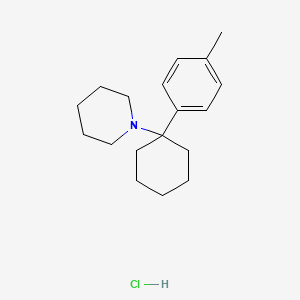
![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)
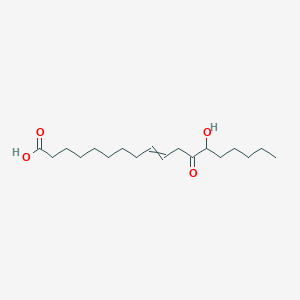
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
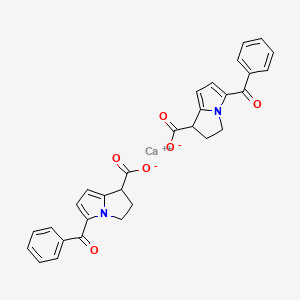
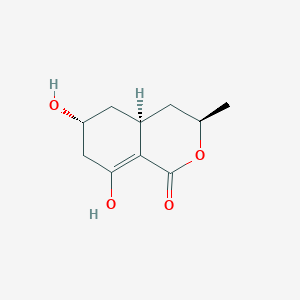
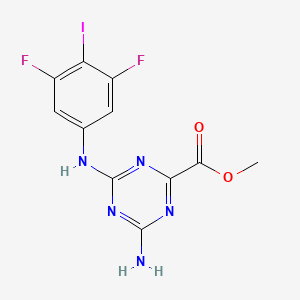
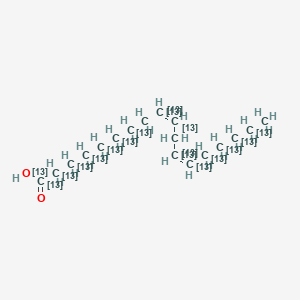
![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)
